molecular formula C23H17Cl4NO2 B2687201 (E)-N-(3,4-dichlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide CAS No. 477888-79-2

(E)-N-(3,4-dichlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide

Cat. No. B2687201
M. Wt: 481.19
InChI Key: KHKHRROQBAQFBX-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an organic molecule that contains several functional groups. It has a propenamide group, which is a type of amide. Amides are common in many types of bioactive molecules, including proteins and drugs. The molecule also contains dichlorobenzyl groups, which are aromatic rings with two chlorine substitutions, and an ether linkage, which is an oxygen atom connected to two carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic rings of the dichlorobenzyl groups, the double bond in the propenamide group, and the ether linkage. The chlorine atoms on the dichlorobenzyl groups would likely be electronegative, pulling electron density away from the rest of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors like its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Photophysical Properties and Catalysis

Photochemical Conversion : Photochemical reactions play a vital role in the conversion of organic compounds, leading to the formation of heterocyclic compounds with potential applications in various fields, including materials science and pharmaceuticals (Crank & Makin, 1989).

π-Electron Delocalization Effects : The study of π-electron delocalization provides insights into the tautomeric equilibria in organic compounds, influencing their chemical stability and reactivity, which is crucial for the synthesis of various pharmaceuticals (Gawinecki et al., 2006).

Metal-Carbon σ Bonds : Understanding the photophysical effects of metal-carbon σ bonds in organometallic complexes is essential for the development of novel materials and catalysts with enhanced performance (Sprouse et al., 1984).

Future Directions

Future research on this compound would likely involve studying its biological activity, determining its mechanism of action, and optimizing its structure for better activity or reduced side effects .

properties

IUPAC Name

(E)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-[(3,4-dichlorophenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl4NO2/c24-18-6-5-17(21(26)12-18)14-30-19-7-1-15(2-8-19)4-10-23(29)28-13-16-3-9-20(25)22(27)11-16/h1-12H,13-14H2,(H,28,29)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKHRROQBAQFBX-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCC2=CC(=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NCC2=CC(=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3,4-dichlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide

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